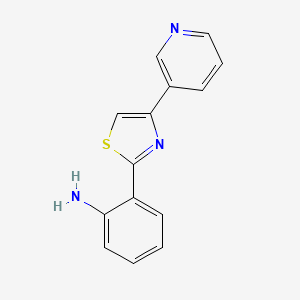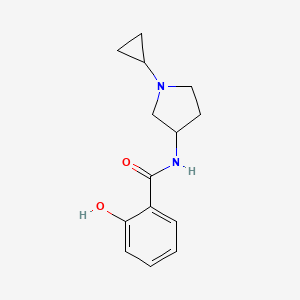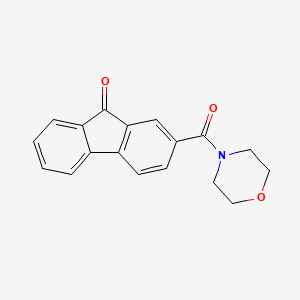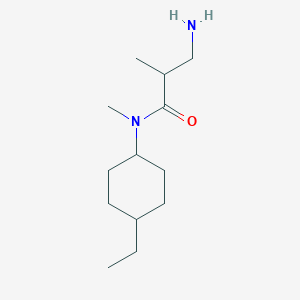
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine, also known as BDB, is a synthetic compound that belongs to the phenethylamine class of psychoactive substances. It was first synthesized in the early 1990s by David E. Nichols and his team of researchers at Purdue University. BDB is structurally similar to other phenethylamines such as MDMA and MDA, but it has a unique pharmacological profile that distinguishes it from these other substances.
Mécanisme D'action
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine acts primarily as a releasing agent for the neurotransmitters serotonin, dopamine, and norepinephrine. It does this by binding to and activating the transporters responsible for reuptake of these neurotransmitters, causing them to be released into the synaptic cleft. This results in increased levels of these neurotransmitters in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has been shown to produce a range of effects in both animals and humans. These effects include increased heart rate and blood pressure, pupil dilation, sweating, and changes in body temperature. 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine also produces subjective effects such as euphoria, increased sociability, and heightened sensory perception. These effects are thought to be mediated by the increased release of serotonin, dopamine, and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has several advantages as a research tool, including its high potency and selectivity for the serotonin, dopamine, and norepinephrine transporters. However, its use is limited by its potential for abuse and its lack of selectivity for other neurotransmitter systems. Additionally, the potential for adverse effects such as cardiovascular toxicity and neurotoxicity must be carefully considered when using 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine in laboratory experiments.
Orientations Futures
There are several areas of future research that could be explored with 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine. One potential avenue is the development of new antidepressant and anxiolytic medications based on its pharmacological profile. Another area of interest is the potential use of 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine as a tool for studying the role of serotonin, dopamine, and norepinephrine in the brain. Finally, further research is needed to fully understand the long-term effects of 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine on the brain and body, particularly with regard to its potential for neurotoxicity.
Méthodes De Synthèse
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine can be synthesized using a variety of methods, but the most common approach is through the reaction of 3-bromophenylacetonitrile with 4-methoxybutylmagnesium bromide, followed by reduction with lithium aluminum hydride. This process yields 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine as a white crystalline powder with a melting point of around 126-127°C.
Applications De Recherche Scientifique
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has been the subject of several scientific studies, particularly in the field of neuroscience and pharmacology. One notable study conducted by Nichols and his team in 1994 found that 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine is a potent releaser of serotonin, dopamine, and norepinephrine in the brain. This suggests that 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine may have potential therapeutic applications in the treatment of mood disorders such as depression and anxiety.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-18-8-3-2-7-17-15-10-13(11-15)12-5-4-6-14(16)9-12/h4-6,9,13,15,17H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMQBCXFPFQYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNC1CC(C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)

![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)





![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
